N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide
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Overview
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a benzamide core substituted with a nitro group and a pyrazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitro-substituted pyrazole derivative with similar structural features.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: A compound with a pyrazole moiety and additional heterocyclic rings.
Uniqueness
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a pyrazole moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C12H12N4O3/c1-15-8-9(7-14-15)6-13-12(17)10-3-2-4-11(5-10)16(18)19/h2-5,7-8H,6H2,1H3,(H,13,17) |
InChI Key |
XIHPUEOPXWFTII-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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